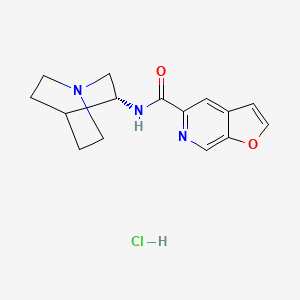

PHA-543613 clorhidrato

Descripción general

Descripción

El clorhidrato de PHA 543613 es un agonista potente y selectivo del receptor nicotínico de acetilcolina alfa 7 (α7nAChR). Este compuesto es conocido por su capacidad de atravesar la barrera hematoencefálica y ha sido estudiado por sus posibles efectos terapéuticos sobre los déficits cognitivos asociados a enfermedades como la enfermedad de Alzheimer y la esquizofrenia .

Aplicaciones Científicas De Investigación

El clorhidrato de PHA 543613 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de herramienta para estudiar las propiedades y funciones del receptor nicotínico de acetilcolina alfa 7.

Biología: Se utiliza para investigar el papel de α7nAChR en varios procesos biológicos, incluida la inflamación y la respuesta inmune.

Medicina: Se estudia por sus posibles efectos terapéuticos sobre los déficits cognitivos en enfermedades como la enfermedad de Alzheimer y la esquizofrenia.

Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos al α7nAChR

Mecanismo De Acción

El clorhidrato de PHA 543613 ejerce sus efectos al unirse selectivamente y activar el receptor nicotínico de acetilcolina alfa 7. Esta activación conduce a la modulación de varias vías de señalización, incluida la vía antiinflamatoria colinérgica. El compuesto regula a la baja la señalización de NF-κB a través de una reducción de la fosforilación de la subunidad p65 de NF-κB y promueve la señalización de STAT-3 al mantener la fosforilación. Estas acciones dan como resultado la regulación de las respuestas inmunitarias innatas y la modulación de la inflamación .

Análisis Bioquímico

Biochemical Properties

PHA-543613 hydrochloride is a selective α7 nAChR agonist, with a Ki of 8.8 nM . It interacts with α7-nAChR, showing selectivity over α3β4, α1β1γδ, α4β2 and 5-HT3 receptors . The nature of these interactions involves binding to the α7-nAChR, which leads to receptor activation .

Cellular Effects

PHA-543613 hydrochloride has been shown to inhibit Porphyromonas gingivalis-induced expression of interleukin-8 (IL-8) at the transcriptional level in oral keratinocytes . It influences cell function by downregulating NF-κB signaling through reduced phosphorylation of the NF-κB p65-subunit and promoting STAT-3 signaling by maintenance of phosphorylation .

Molecular Mechanism

PHA-543613 hydrochloride exerts its effects at the molecular level by binding to α7-nAChR . This binding leads to receptor activation, which in turn influences various cellular and molecular processes. For instance, it has been shown to downregulate NF-κB signaling through reduced phosphorylation of the NF-κB p65-subunit and promote STAT-3 signaling by maintenance of phosphorylation .

Dosage Effects in Animal Models

In animal models, PHA-543613 hydrochloride at a dosage of 0.3 mg/kg was able to reverse Scopolamine-induced short-term memory deficits . At dosages of 4 and 12 mg/kg, it reduced behavioral deficits and brain edema .

Métodos De Preparación

La síntesis del clorhidrato de PHA 543613 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la funcionalización para introducir los sustituyentes deseados. La ruta sintética generalmente implica el uso de reactivos y catalizadores específicos en condiciones controladas para garantizar un alto rendimiento y pureza. Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para ampliar la producción manteniendo la calidad y la consistencia del compuesto .

Análisis De Reacciones Químicas

El clorhidrato de PHA 543613 se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes como diclorometano o etanol, y catalizadores como paladio sobre carbón. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

El clorhidrato de PHA 543613 es único por su alta selectividad para el receptor nicotínico de acetilcolina alfa 7 sobre otros subtipos de receptores como los receptores α3β4, α1β1γδ, α4β2 y 5-HT3. Compuestos similares incluyen:

Dihidrocloruro de PHA 543613: Otra forma del compuesto con propiedades y aplicaciones similares.

PHA 543613: La forma básica del compuesto sin la sal de clorhidrato.

Otros agonistas de α7nAChR: Compuestos que también se dirigen al receptor nicotínico de acetilcolina alfa 7, pero pueden tener diferentes perfiles de selectividad y propiedades farmacocinéticas.

Propiedades

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2.ClH/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18;/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTPSZUBRSEWNY-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1586767-92-1 | |

| Record name | PHA-543613 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1586767921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHA-543613 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13XQH31A5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

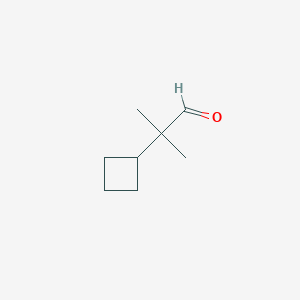

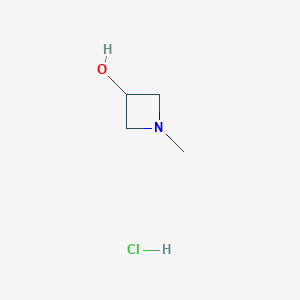

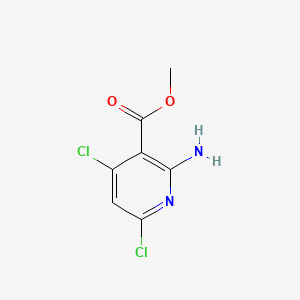

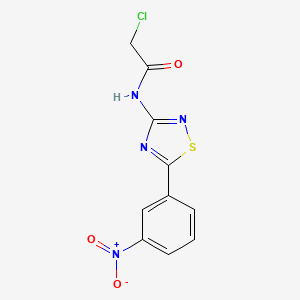

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PHA 543613 hydrochloride interact with its target and what are the downstream effects?

A: PHA 543613 hydrochloride is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR) [, ]. Upon binding to α7nAChR, it activates downstream signaling pathways, notably inhibiting the phosphorylation of the NF-κB p65 subunit at Serine 468 and serine 536 []. This inhibition reduces NF-κB p65 translocation into the nucleus, ultimately leading to the downregulation of pro-inflammatory cytokine transcription, such as Interleukin-8 (IL-8) [].

Q2: What evidence suggests a potential therapeutic benefit of PHA 543613 hydrochloride in Parkinson’s Disease?

A: Research using a rat model of Parkinson's disease (induced by 6-hydroxydopamine lesion) demonstrated that PHA 543613 hydrochloride, administered intraperitoneally, provided neuroprotective effects on striatal dopaminergic neurons []. This protection was associated with a reduction in microglial activation, suggesting an anti-inflammatory mechanism of action []. Positron emission tomography (PET) imaging further revealed a partial reversal of dopamine transporter density decrease in the lesioned striatum of PHA 543613 hydrochloride-treated rats, indicating preservation of dopaminergic neuron integrity [].

Q3: How does PHA 543613 hydrochloride affect the inflammatory response in oral keratinocytes?

A: Studies have shown that PHA 543613 hydrochloride effectively inhibits the expression of the pro-inflammatory cytokine IL-8 in oral keratinocytes challenged with Porphyromonas gingivalis []. This inhibition occurs at the transcriptional level and is mediated through the α7nAChR pathway []. This finding suggests a potential role for PHA 543613 hydrochloride in modulating the immune response at epithelial surfaces, particularly in the context of periodontal disease where dysregulated immunity is a key feature [].

Q4: Is there any evidence of upregulation of the target receptor in diseased tissue?

A: Yes, research has shown that the α7nAChR, the target of PHA 543613 hydrochloride, is upregulated in diseased periodontal tissue []. This upregulation suggests a potential role for this receptor in the pathogenesis of periodontal disease and highlights the possibility of targeted therapeutic intervention using α7nAChR agonists like PHA 543613 hydrochloride.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1425219.png)

![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B1425233.png)

![(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride](/img/structure/B1425234.png)

![3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B1425236.png)